molecular formula C11H17Cl2FN2 B171276 1-(4-Fluorobenzyl)piperazine dihydrochloride CAS No. 199672-06-5

1-(4-Fluorobenzyl)piperazine dihydrochloride

Cat. No.: B171276
CAS No.: 199672-06-5
M. Wt: 267.17 g/mol
InChI Key: LEYGHHPTNYWQEF-UHFFFAOYSA-N
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Description

4-Fluoro Benzylpiperazine (Hydrochloride) is a synthetic compound belonging to the benzylpiperazine class. It is known for its stimulant properties and has been identified as a designer drug or drug of abuse. The compound is often used in forensic and research applications due to its potential for abuse and its role as a precursor in the synthesis of certain bioactive compounds .

Preparation Methods

The synthesis of 4-Fluoro Benzylpiperazine (Hydrochloride) typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

4-Fluoro Benzylpiperazine (Hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro Benzylpiperazine (Hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro Benzylpiperazine (Hydrochloride) involves its interaction with the serotonergic and dopaminergic receptor systems. It acts similarly to amphetamines by inhibiting the reuptake of serotonin and dopamine, leading to increased concentrations of these neurotransmitters in the extracellular space. This results in enhanced activation of the respective receptors and produces stimulant effects .

Comparison with Similar Compounds

4-Fluoro Benzylpiperazine (Hydrochloride) can be compared with other benzylpiperazine derivatives such as:

    1-(3,4-Methylenedioxybenzyl)piperazine: Known for its psychoactive properties.

    1-(4-Methoxyphenyl)piperazine: Used in research for its stimulant effects.

The uniqueness of 4-Fluoro Benzylpiperazine (Hydrochloride) lies in its fluorine substitution, which imparts distinct chemical and pharmacological properties compared to its non-fluorinated counterparts .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGHHPTNYWQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506676
Record name 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199672-06-5
Record name 1-(4-Fluorobenzyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199672065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ8YLK7R9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-fluorobenzyl) piperazine dihydrochloride (67%), mp, 282-284° C. The N1-(4-fluorobenzyl)-N4-phenacyl piperazine dihydrochloride could be preparated according to the general preparation 2, which was reduced with KHCO3 (0.65 g, 6.5 mmol) and KBH4 (0.59 g, 10.4 mmol) in methanol (40 ml) according to the general preparation 3 to obtain 0.72 g of the title compound as white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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